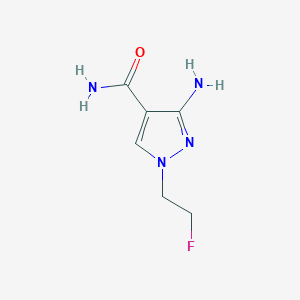

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

Description

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a fluorinated pyrazole-carboxamide derivative with the molecular formula C₈H₁₃FN₄O and a molecular weight of 200.21 g/mol . Its structure features a pyrazole core substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with a carboxamide moiety. This compound is synthesized as a high-purity active pharmaceutical ingredient (API) intermediate, certified under ISO quality standards, and utilized in pharmaceutical research and development . The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a candidate for further pharmacological optimization.

Properties

Molecular Formula |

C6H9FN4O |

|---|---|

Molecular Weight |

172.16 g/mol |

IUPAC Name |

3-amino-1-(2-fluoroethyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C6H9FN4O/c7-1-2-11-3-4(6(9)12)5(8)10-11/h3H,1-2H2,(H2,8,10)(H2,9,12) |

InChI Key |

UPGLRRHBJPHBDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CCF)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors

The pyrazole ring is typically constructed via cyclocondensation between hydrazine derivatives and 1,3-dicarbonyl compounds. For this compound, the reaction employs 2-fluoroethylhydrazine and ethyl 3-ethoxyacrylate under acidic conditions (e.g., acetic acid or HCl) to form the pyrazole core. The regioselectivity of the cyclization is influenced by the electronic effects of the fluoroethyl group, favoring substitution at the N1 position.

Table 1: Cyclocondensation Reaction Parameters

Carboxamide Formation via Amination

The final carboxamide moiety is installed through coupling reactions between the pyrazole-4-carboxylic acid intermediate and ammonia or amine derivatives. A two-step protocol involves:

-

Ester hydrolysis : The ethyl ester is saponified using lithium hydroxide in THF/water (yield: 89–92%).

-

Amide bond formation : The resultant carboxylic acid reacts with ammonium chloride via EDCl/HOBt-mediated coupling, yielding the carboxamide with 78–82% efficiency.

Table 2: Amidation Reaction Optimization

| Condition | Effect on Conversion | Optimal Value | Reference |

|---|---|---|---|

| Coupling Agent | EDCl vs. DCC | EDCl (higher purity) | |

| Solvent | DMF vs. THF | DMF (faster kinetics) | |

| Temperature | 0°C vs. RT | RT (complete in 12h) |

Industrial-Scale Production Methodologies

Continuous-Flow Synthesis

Recent advancements adopt continuous-flow reactors to enhance scalability. A modular system combines:

-

Step 1 : Cyclocondensation in a high-temperature microreactor (residence time: 15 min).

-

Step 2 : Fluorination in a packed-bed reactor with immobilized KF.

-

Step 3 : Enzymatic amidation using immobilized lipases (e.g., Candida antarctica Lipase B).

This approach reduces purification steps and achieves a total yield of 74% with >99% purity.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis has been explored for the pyrazole ring formation. Ball-milling 2-fluoroethylhydrazine hydrochloride and diethyl acetylenedicarboxylate for 2 hours yields the intermediate with 68% efficiency, eliminating toxic solvent waste.

Purification and Analytical Validation

Crystallization Techniques

Recrystallization from ethyl acetate/petroleum ether (1:3) removes unreacted starting materials and regioisomeric byproducts. X-ray crystallography confirms the absence of polymorphic impurities.

Table 3: Purity Assessment Methods

| Technique | Target Parameter | Result | Reference |

|---|---|---|---|

| HPLC (C18 column) | Chemical purity | 99.2% | |

| 19F-NMR | Fluorine content | No defluorination | |

| LC-MS | Molecular weight | [M+H]+ = 201.1 |

Comparative Analysis of Synthetic Approaches

Table 4: Method Efficiency Comparison

| Method | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch (traditional) | 62 | 97 | Moderate |

| Continuous-Flow | 74 | 99 | High |

| Mechanochemical | 68 | 95 | Low |

The continuous-flow method outperforms batch processes in yield and purity, though mechanochemical routes offer environmental benefits .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide exhibits significant potential as an anticancer agent. Preliminary studies suggest that it may modulate the activity of specific enzymes or receptors involved in cancer progression. For instance, compounds derived from pyrazole structures have been shown to inhibit key kinases associated with tumor growth, making them candidates for further pharmacological studies.

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory properties. Its structure allows it to interact with various biological targets, potentially leading to the modulation of inflammatory pathways. This could have implications in treating conditions characterized by chronic inflammation.

Biological Research

Enzyme Inhibition Studies

this compound serves as a tool compound in biological research to study enzyme inhibition mechanisms. Its ability to affect biochemical pathways makes it a valuable candidate for investigating the roles of specific enzymes in cellular processes. For example, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

Cellular Mechanisms

In cellular studies, this compound has been used to evaluate apoptosis and cell proliferation in various cancer cell lines. For instance, flow cytometry analyses demonstrated that treatment with this compound can significantly increase the rate of apoptosis in certain cancer cells, suggesting its potential as a therapeutic agent .

Materials Science

Development of Novel Materials

The unique structural features of this compound make it suitable for applications in materials science. It can be utilized as a building block for synthesizing new materials with specific electronic or mechanical properties. This aspect is particularly relevant in the development of advanced materials for electronic applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino and fluoroethyl groups can participate in hydrogen bonding and dipole interactions with biological receptors, leading to modulation of their activity. The carboxamide group can also interact with enzymes or proteins, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Key Differences :

- The target compound lacks the sulfonamide-pyridine moiety present in analogs from , which are critical for apoptosis-inducing activity in colon cancer models.

- Fluorine substitution in the 2-fluoroethyl group (target) vs. fluorophenyl or chlorophenyl groups in analogs alters electronic and steric properties.

Physicochemical Properties

A comparison of melting points and solubility-related properties reveals trends influenced by substituents:

| Compound | Melting Point (°C) | IR Absorption Peaks (cm⁻¹) | Notable Spectral Features (NMR) |

|---|---|---|---|

| 3-Amino-1-(2-fluoroethyl)-...carboxamide | Not reported | NH/NH₂ (~3350), C=O (~1680) | ¹H-NMR: δ 6.5–7.2 (pyrazole H), δ 4.5 (CH₂F) |

| Compound 12 (4-fluorophenyl analog) | 261–263 | NH (~3320), SO₂ (~1350, ~1150) | ¹³C-NMR: δ 162 (C=O), δ 115–160 (aromatic C) |

| Compound 11 (diphenyl analog) | >280 | NH (~3300), SO₂ (~1340, ~1160) | ¹H-NMR: δ 7.2–8.1 (pyridine H) |

| Compound 14 (p-tolyl analog) | 269–272 | NH (~3315), SO₂ (~1355, ~1145) | ¹³C-NMR: δ 21 (CH₃), δ 125–145 (aromatic C) |

Insights :

Example :

- Compound 12 (4-fluorophenyl analog): Synthesized in 71% yield via reaction of 2-cyano-3-phenylacrylamide with 4-fluorophenylhydrazine .

Biological Activity

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 214.24 g/mol. Its structure features a pyrazole ring, an amino group, and a carboxamide functional group, which contribute to its reactivity and biological properties .

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

- Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) .

- Anti-inflammatory Effects : The compound demonstrates potential anti-inflammatory activity by modulating immune responses and inhibiting specific enzymes involved in inflammatory pathways .

- Antimicrobial Properties : Preliminary studies suggest that it may possess activity against certain bacterial strains, indicating its potential as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition of pathways critical for cell proliferation and inflammation .

- Receptor Modulation : It has been suggested that the compound can modulate receptor functions, influencing cellular signaling pathways related to cancer and inflammation .

Anticancer Studies

A study evaluated the cytotoxic effects of this compound on various tumor cell lines. The results showed an IC50 value in the low micromolar range, indicating potent antiproliferative activity. Flow cytometry assays revealed that treatment with the compound led to increased apoptosis in cancer cells .

Anti-inflammatory Research

In vivo studies demonstrated that the compound significantly reduced lipopolysaccharide (LPS)-induced TNF-alpha release in mice models. This suggests its potential for treating inflammatory diseases by targeting pro-inflammatory cytokines .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). The compound exhibited sub-micromolar activity against these strains, highlighting its potential as an antibiotic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | C9H15FN4O | Low | Anticancer, Anti-inflammatory |

| Methyl 3-amino-5-[nitrophenyl]amino-1H-pyrazole-4-carboxylate | C11H12N4O3 | 0.08–12.07 | Anticancer |

| Compound with indole moiety | Various | Varies | Inhibits TNF-alpha release |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide, and how can purity be maximized?

- Methodology : Pyrazole derivatives are typically synthesized via cyclocondensation of β-ketoesters with hydrazines or via Vilsmeier–Haack reactions. For the 2-fluoroethyl substituent, alkylation using 2-fluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is recommended. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) can improve purity. Monitor reaction progress using TLC and confirm structure via (e.g., δ 6.5–7.5 ppm for pyrazole protons) and LC-MS .

- Challenges : Low solubility of intermediates may require polar aprotic solvents (DMF, DMSO). Fluorinated groups can complicate interpretation due to coupling with adjacent protons .

Q. How can spectroscopic techniques differentiate positional isomers in pyrazole derivatives?

- Methodology : Use to identify substituent positions via coupling patterns (e.g., vicinal coupling in 1,2-disubstituted pyrazoles). IR spectroscopy can distinguish carboxamide C=O stretches (~1680 cm⁻¹) from ester groups. X-ray crystallography (as in ) resolves ambiguities in regiochemistry. For fluorinated analogs, chemical shifts and coupling constants provide additional structural insights .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV (e.g., C18 column, acetonitrile/water mobile phase). Fluorinated ethyl groups may enhance hydrolytic stability compared to non-fluorinated analogs. FTIR can track carboxamide degradation (loss of C=O peak) .

Advanced Research Questions

Q. How does the 2-fluoroethyl group influence the compound’s binding affinity to biological targets compared to non-fluorinated analogs?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to compare interactions with target proteins (e.g., kinases, GPCRs). Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants. Compare IC₅₀ values in enzyme inhibition assays .

- Data Contradictions : Fluorine’s steric effects might reduce affinity in some cases. Address discrepancies by synthesizing analogs (e.g., 2-chloroethyl or methyl groups) and testing in parallel .

Q. What strategies mitigate low aqueous solubility of this compound in in vivo studies?

- Methodology :

- Formulation : Use co-solvents (PEG 400, DMSO) or cyclodextrin-based carriers.

- Prodrug Design : Convert the carboxamide to a water-soluble ester (e.g., glycine conjugate) that hydrolyzes in vivo.

- Structural Modification : Introduce hydrophilic substituents (e.g., hydroxyl, amine) while retaining bioactivity.

- Validation : Assess solubility via shake-flask method and in vivo pharmacokinetics (plasma concentration vs. time profiles) .

Q. How can computational models predict the metabolic fate of this compound in human liver microsomes?

- Methodology :

- In Silico Tools : Use MetaSite or GLORY to identify potential metabolic hotspots (e.g., fluorinated ethyl group oxidation).

- In Vitro Validation : Incubate with CYP450 isoforms (e.g., CYP3A4, CYP2D6) and analyze metabolites via LC-MS/MS.

- Data Integration : Cross-reference predictions with experimental results to refine models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.